molecular formula C10H11NO4 B2854390 Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester CAS No. 165330-00-7

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester

Cat. No.: B2854390
CAS No.: 165330-00-7
M. Wt: 209.201
InChI Key: KQEDHQBKCPFYND-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester is a carbamate derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to an ethyl carbamate group. This structure combines the aromatic and electron-rich benzodioxole system with the carbamate functional group, which is commonly utilized in pharmaceuticals and agrochemicals for its stability and bioactivity. The compound’s structural uniqueness lies in its ability to act as a prodrug or enzyme inhibitor, leveraging the carbamate’s hydrolytic sensitivity and the benzodioxole’s capacity for π-π interactions in biological systems .

Properties

IUPAC Name

ethyl N-(1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-13-10(12)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEDHQBKCPFYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1,3-benzodioxolan-5-yl)carbamate typically involves the reaction of 1,3-benzodioxole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of ethyl (1,3-benzodioxolan-5-yl)carbamate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1,3-benzodioxolan-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester, enabling comparative analysis of their properties and applications:

Table 1: Comparative Overview of Benzo[1,3]dioxol-5-yl Derivatives
Compound Name Key Structural Features Synthesis Highlights logP (Predicted/Reported) Applications/Notes Reference
This compound (Target) Benzodioxole + ethyl carbamate Multi-step esterification/condensation ~3.5 (estimated) Prodrugs, enzyme inhibition
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate Benzodioxole + oxadiazole + ethyl ester Cyclocondensation of amidoximes 3.94 (analogous) Agrochemicals, antimicrobial agents
(2-Substituted-1,3-dioxo-isoindol-5-yl)carbamic acid ethyl ester Isoindole dione + ethyl carbamate Triphosgene-mediated carbamate formation ~2.8 Anticancer, kinase inhibitors
6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)benzoic acid ethyl ester Benzodioxole fused to isoquinoline + ethyl ester Alkaloid isolation from Coptis chinensis ~4.1 Novel alkaloid with potential CNS activity
Benzo[d][1,3]dioxol-5-yl acetate Benzodioxole + acetate ester Direct acetylation of benzodioxol-5-ol 2.1 Flavoring agents, fragrance intermediates
3-(Benzo[1,3]dioxol-5-yl)-2-methoxycarbonylamino-butanoyl ethyl ester Benzodioxole + branched carbamate/ester Multi-step synthesis with Pd/C catalysis ~3.7 Intermediate for chiral molecule synthesis

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity (logP) : The target compound’s estimated logP (~3.5) aligns with analogs like the oxadiazole derivative (logP 3.94, ), suggesting moderate membrane permeability. In contrast, the acetate ester (logP 2.1, ) is more hydrophilic, impacting bioavailability .
  • Stability : Carbamates (e.g., target compound) generally exhibit slower hydrolysis than acetates, enhancing metabolic stability in vivo .

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